molecular formula C10H8N2O2 B8200183 7-Aminoquinoline-4-carboxylic acid

7-Aminoquinoline-4-carboxylic acid

Cat. No.: B8200183
M. Wt: 188.18 g/mol
InChI Key: XCRXVIMAMNCKJC-UHFFFAOYSA-N
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Description

7-Aminoquinoline-4-carboxylic acid is a derivative of quinoline, an important nitrogen-containing heterocyclic aromatic compound. Quinolines have garnered significant attention due to their broad range of biological activities and applications in medicinal, synthetic organic, and industrial chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

7-Aminoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminoquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in parasites such as Plasmodium falciparum . This disrupts membrane function and ultimately kills the parasite. The compound also interacts with other molecular pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and drug development .

Properties

IUPAC Name

7-aminoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXVIMAMNCKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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